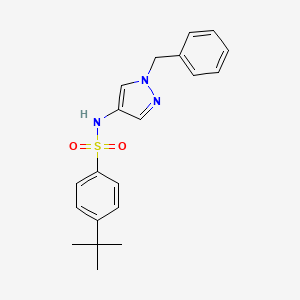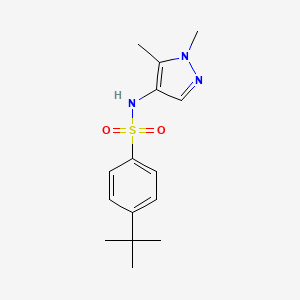
1-Methyl-1H-indole-6-carboxamide
Descripción general
Descripción
1-Methyl-1H-indole-6-carboxamide, also known as MI6C, is an organic compound that belongs to the indole family. It is a white crystalline powder that is soluble in water and organic solvents. MI6C has gained significant attention in scientific research due to its potential applications in various fields, including medicine, pharmacology, and biotechnology.
Aplicaciones Científicas De Investigación
Crystal Structure and Marine Fungal Origin : A study described the crystal structure of a similar compound, N-methyl-1H-indole-2-carboxamide, which was isolated from a marine fungus. This research provided insights into the molecular structure and the 1H and 13C-NMR spectra of indole derivatives derived from marine sources (Manríquez et al., 2009).
Potential as Antituberculosis Agents : Indole-2-carboxamides, a closely related class, have been identified as promising antituberculosis agents. Studies have shown that modifying the structure of these compounds can significantly improve their activity against Mycobacterium tuberculosis, though challenges remain in balancing solubility and potency (R. R. Kondreddi et al., 2013).
Applications in Organic Synthesis : Research has demonstrated that 1-methylindole-3-carboxamides, similar to 1-Methyl-1H-indole-6-carboxamide, can react with propargyl alcohols to produce lactams and demonstrate carboxamide group migration. This indicates potential applications in organic synthesis, especially in the creation of complex organic structures (K. Selvaraj et al., 2019).
Role as Monoamine Oxidase B Inhibitors : Another study found that indole-carboxamides, including compounds like 1H-indole-5-carboxamide, can act as selective and reversible inhibitors of monoamine oxidase B (MAO-B). This suggests potential therapeutic applications for neurological conditions where MAO-B is implicated (N. Tzvetkov et al., 2014).
Peptidoleukotriene Antagonists : Research on substituted indole-6-carboxamides, closely related to 1-Methyl-1H-indole-6-carboxamide, indicates their potential as potent antagonists of peptidoleukotrienes, which are substances involved in inflammatory processes. This suggests possible applications in treating asthma and other inflammatory conditions (R. Jacobs et al., 1993).
Propiedades
IUPAC Name |
1-methylindole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-5-4-7-2-3-8(10(11)13)6-9(7)12/h2-6H,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRGPXWEFDKJOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-indole-6-carboxamide | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({2-[(3,4-Dimethylphenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride](/img/structure/B7518142.png)
![1,3-dimethyl-N-[4-(pyrazol-1-ylmethyl)phenyl]pyrazole-4-sulfonamide](/img/structure/B7518172.png)

![5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B7518189.png)



![2-chloro-4,5-difluoro-N-[(1R)-1-naphthalen-1-ylethyl]benzamide](/img/structure/B7518208.png)
![6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7518211.png)
![4-(4-Ethylpiperazin-1-yl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B7518218.png)

![4-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B7518221.png)
